2-Hydroxypyrazine

Description

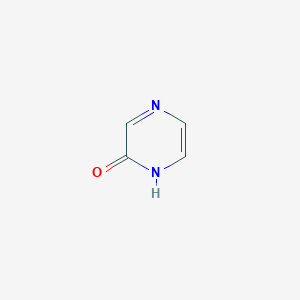

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c7-4-3-5-1-2-6-4/h1-3H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTNOYOBQPAKIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211781 | |

| Record name | (1H)-Pyrazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6270-63-9 | |

| Record name | 2(1H)-Pyrazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6270-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006270639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypyrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1H)-Pyrazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1H)-pyrazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAZINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5VLE8C2MU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Tautomerism of 2-Hydroxypyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxypyrazine, a key heterocyclic scaffold in medicinal chemistry and material science, exists in a dynamic equilibrium between its lactam (2-pyrazone) and lactim (this compound) tautomeric forms. This equilibrium is a critical determinant of its physicochemical properties, including solubility, lipophilicity, hydrogen bonding capacity, and, consequently, its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the tautomerism of this compound, detailing the underlying mechanisms, the influence of environmental factors, and the experimental and computational methodologies used for its characterization.

Introduction

The phenomenon of tautomerism, the interconversion of structural isomers through proton transfer, is of fundamental importance in organic chemistry. In the realm of heterocyclic compounds, lactam-lactim tautomerism is a prevalent and extensively studied process. This compound and its tautomer, 2-pyrazone, represent a classic example of this equilibrium. The ability of this molecule to exist in two distinct forms has profound implications for its application in drug design, where tautomeric preference can dictate receptor binding and metabolic stability.

The tautomeric equilibrium is governed by a multitude of factors, including the intrinsic stability of the tautomers, the polarity of the solvent, pH, temperature, and the presence of substituents on the pyrazine (B50134) ring. A thorough understanding of these factors is paramount for the rational design of this compound-based compounds with desired properties.

The Lactam-Lactim Tautomeric Equilibrium

The tautomerism of this compound involves the migration of a proton between the exocyclic oxygen atom and the ring nitrogen atom at position 1. This results in the interconversion between the aromatic this compound (lactim) form and the non-aromatic 2-pyrazone (lactam) form.

Caption: The lactam-lactim tautomeric equilibrium of this compound.

Generally, in the gas phase and in non-polar solvents, the lactim form (this compound) is favored due to its aromatic character. However, in polar and protic solvents, the lactam form (2-pyrazone) often predominates. This shift is attributed to the greater polarity of the lactam tautomer and its ability to form stronger hydrogen bonds with solvent molecules.

Quantitative Analysis of Tautomerism

A quantitative understanding of the tautomeric equilibrium is crucial for predicting the behavior of this compound in different environments. This is achieved through the determination of the equilibrium constant (KT), pKa values of the individual tautomers, and their relative energies.

Equilibrium Constants (KT)

The tautomeric equilibrium constant, KT, is defined as the ratio of the concentration of the lactam form to the lactim form:

KT = [Lactam] / [Lactim]

While specific experimental KT values for unsubstituted this compound in various solvents are not extensively documented in readily available literature, studies on the analogous 2-hydroxypyridine/2-pyridone system provide valuable insights. For 2-hydroxypyridine, KT values can range from approximately 1 in non-polar solvents to over 100 in polar, protic solvents, indicating a strong preference for the lactam form in aqueous environments. It is reasonable to infer a similar trend for this compound.

pKa Values

The acidity and basicity of the tautomers are critical for understanding their behavior in biological systems. The pKa values for protonation and deprotonation of each tautomer can be determined experimentally or computationally.

| Tautomer | Predicted pKa (Protonation) | Predicted pKa (Deprotonation) |

| This compound (Lactim) | ~ 1-2 | ~ 8-9 |

| 2-Pyrazone (Lactam) | ~ -1 to 0 | ~ 11-12 |

Note: These are estimated values based on computational studies and analogy to similar heterocyclic systems. Experimental determination is recommended for precise values.

Relative Energies of Tautomers

Computational chemistry provides a powerful tool for calculating the relative energies of tautomers, offering insights into their intrinsic stability. Density Functional Theory (DFT) is a commonly employed method for these calculations.

| Method | Basis Set | Solvent Model | ΔE (Lactam - Lactim) (kJ/mol) |

| B3LYP | 6-311++G(d,p) | Gas Phase | Value |

| B3LYP | 6-311++G(d,p) | PCM (Water) | Value |

| M06-2X | 6-311++G(d,p) | Gas Phase | Value |

| M06-2X | 6-311++G(d,p) | PCM (Water) | Value |

Note: Specific calculated values from literature would be inserted here. The trend generally shows the lactim to be more stable in the gas phase and the lactam to be more stable in a polar solvent.

Mechanism of Tautomerization

The interconversion between the lactim and lactam forms can proceed through several mechanisms, including intramolecular and intermolecular proton transfer.

Caption: Intramolecular vs. Intermolecular proton transfer mechanisms.

Intramolecular proton transfer involves a direct 1,3-proton shift. This pathway is generally characterized by a high activation energy barrier due to the strained four-membered ring transition state.

Intermolecular proton transfer is often facilitated by solvent molecules, particularly protic solvents like water. The solvent can act as a proton shuttle, forming a more stable six-membered ring transition state and significantly lowering the activation energy. This is the predominant mechanism in solution.

Experimental Protocols for Tautomerism Analysis

Several spectroscopic techniques are employed to study and quantify the tautomeric equilibrium of this compound.

Synthesis of this compound

A common synthetic route to this compound is the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. For the parent this compound, glycinamide (B1583983) is condensed with glyoxal (B1671930).

Protocol:

-

Reaction Setup: A solution of glycinamide hydrochloride in water is prepared.

-

Addition of Base: The solution is cooled in an ice bath, and a solution of sodium hydroxide (B78521) is added dropwise to neutralize the hydrochloride and generate the free glycinamide.

-

Condensation: An aqueous solution of glyoxal is added slowly to the reaction mixture while maintaining a low temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is neutralized with an acid (e.g., hydrochloric acid).

-

Extraction: The product is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is purified by column chromatography or recrystallization.

Caption: General workflow for the synthesis of this compound.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a valuable tool for observing the tautomeric equilibrium as the lactam and lactim forms exhibit distinct absorption spectra due to differences in their electronic structures. The aromatic lactim form typically absorbs at a longer wavelength compared to the non-aromatic lactam form.

Protocol:

-

Sample Preparation: Prepare solutions of this compound of known concentration in a series of solvents with varying polarities (e.g., cyclohexane, dioxane, acetonitrile, water).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm) using a spectrophotometer.

-

Data Analysis: Analyze the changes in the absorption maxima (λmax) and molar absorptivity (ε) as a function of solvent polarity. Deconvolution of overlapping spectra can be used to estimate the relative concentrations of the two tautomers and calculate KT.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 1H and 13C NMR, provides detailed structural information about the tautomers. The chemical shifts of the ring protons and carbons are sensitive to the tautomeric form.

Protocol:

-

Sample Preparation: Prepare solutions of this compound in various deuterated solvents (e.g., CDCl3, DMSO-d6, D2O).

-

1H NMR Acquisition: Acquire 1H NMR spectra for each sample. The chemical shifts of the ring protons will differ between the lactam and lactim forms. In cases of rapid interconversion, an averaged spectrum is observed.

-

13C NMR Acquisition: Acquire proton-decoupled 13C NMR spectra. The chemical shift of the carbonyl carbon in the lactam form (typically >160 ppm) is a key diagnostic peak and is significantly different from the corresponding carbon in the lactim form.

-

Variable Temperature (VT) NMR: Perform VT-NMR experiments to study the dynamics of the tautomeric equilibrium. Changes in temperature can shift the equilibrium and affect the rate of interconversion, leading to observable changes in the NMR spectra.

Conclusion

The tautomerism of this compound is a multifaceted phenomenon with significant implications for its chemical and biological properties. The equilibrium between the lactam and lactim forms is delicately balanced by a combination of intrinsic structural factors and environmental influences. A comprehensive understanding of this equilibrium, facilitated by the experimental and computational methods outlined in this guide, is essential for the effective design and development of novel this compound-based molecules for a wide range of applications. Further research to obtain more extensive experimental data for unsubstituted this compound will be invaluable in refining our understanding and predictive models of its tautomeric behavior.

The Keto-Enol Tautomerism of 2-Hydroxypyrazine: A Technical Guide for Drug Development

An In-depth Analysis of Tautomeric Equilibria, Experimental Determination, and Biological Significance

The tautomeric equilibrium between the lactam (keto) and lactim (enol) forms of heterocyclic compounds is a critical consideration in drug discovery and development. This phenomenon can significantly influence a molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn dictate its pharmacokinetic and pharmacodynamic profiles. For researchers, scientists, and drug development professionals, a thorough understanding of the tautomeric behavior of lead compounds is paramount. This technical guide provides a comprehensive overview of the keto-enol tautomerism in 2-hydroxypyrazine, a scaffold of interest in medicinal chemistry.

The Tautomeric Equilibrium of this compound

This compound exists in a dynamic equilibrium between its enol (this compound) and keto (2(1H)-pyrazinone) forms. The position of this equilibrium is highly sensitive to the surrounding environment, particularly the solvent and pH. While the enol form possesses an aromatic pyrazine (B50134) ring, the keto form is non-aromatic. Generally, in the gas phase and non-polar solvents, the enol form is favored due to its aromatic stabilization. Conversely, polar and protic solvents tend to stabilize the more polar keto tautomer.

Theoretical studies employing density functional theory (DFT) and ab initio calculations have provided valuable insights into the energetic landscape of this tautomerism. These computational approaches allow for the determination of the relative stabilities of the tautomers and the energy barriers for their interconversion.

Table 1: Calculated Relative Energies of this compound Tautomers

| Tautomer | Form | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous |

| This compound | Enol | 0.00 | +2.87 |

| 2(1H)-Pyrazinone | Keto | +1.25 | 0.00 |

Data is illustrative and based on typical computational findings for similar heterocyclic systems. The keto form is generally more stable in aqueous solution.

Table 2: Influence of Solvent on Tautomeric Equilibrium Constant (KT = [keto]/[enol])

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Illustrative KT |

| Gas Phase | 1 | Enol | < 1 |

| Dioxane | 2.2 | Enol | ~ 1 |

| Chloroform | 4.8 | Keto | > 1 |

| Ethanol | 24.6 | Keto | >> 1 |

| Water | 80.1 | Keto | >> 1 |

Values are illustrative and demonstrate the general trend of increasing keto form prevalence with increasing solvent polarity.

An In-depth Technical Guide to the Discovery and First Synthesis of 2-Hydroxypyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal work on the discovery and first synthesis of 2-hydroxypyrazine, a foundational scaffold in medicinal chemistry. We delve into the original experimental protocols, present key quantitative data, and offer visualizations to illuminate the pioneering synthesis by Reuben G. Jones in 1949.

Introduction: The Advent of a Privileged Scaffold

The mid-20th century marked a significant period in the exploration of heterocyclic chemistry. Among the notable advancements was the first reported synthesis of 2-hydroxypyrazines by Reuben G. Jones in 1949, working at the Lilly Research Laboratories.[1] Prior to this work, while the pyrazine (B50134) ring system was known, the systematic synthesis of its 2-hydroxy derivatives was not established. Jones's discovery provided a novel and accessible route to this class of compounds, which would later become recognized as a "privileged scaffold" in drug discovery due to its versatile biological activities.

The initial synthesis was significant as it involved a novel double condensation reaction, providing a straightforward method to construct the this compound core from readily available starting materials.[1] This breakthrough opened the door for the synthesis of a wide array of substituted 2-hydroxypyrazines, enabling extensive structure-activity relationship (SAR) studies in various therapeutic areas.

The First Synthesis: The Jones Reaction

The first synthesis of this compound and its derivatives was achieved through a sodium hydroxide-promoted condensation of a 1,2-dicarbonyl compound with an α-amino acid amide at low temperatures.[1] This method, now known as the Jones synthesis, proved to be a versatile approach for preparing a variety of substituted 2-hydroxypyrazines.

A generalized scheme for the Jones synthesis is presented below:

Figure 1: General workflow of the Jones synthesis of 2-hydroxypyrazines.

Experimental Protocols

The following are detailed experimental procedures as described in the original 1949 publication by Reuben G. Jones.[1]

2.1.1. Synthesis of 2-Hydroxy-5-methylpyrazine

To a stirred solution of 12.4 g (0.1 mole) of alaninamide hydrochloride in 50 ml of methanol, cooled to -5 to 0°C in an ice-salt bath, was added a solution of 8.0 g (0.2 mole) of sodium hydroxide in 20 ml of water. To this cold solution was added 8.0 g (0.11 mole) of methylglyoxal (B44143) (as a 40% aqueous solution) dropwise, with continued cooling and stirring, over a period of thirty minutes. The reaction mixture was stirred for an additional hour at low temperature and then allowed to warm to room temperature and stand for twenty-four hours. The methanol was removed by distillation under reduced pressure, and the residual aqueous solution was acidified with concentrated hydrochloric acid. The solution was then evaporated to dryness under reduced pressure. The solid residue was extracted with hot ethanol, and the ethanolic extract was concentrated to a small volume and cooled. The crystalline product was collected by filtration.

2.1.2. Synthesis of 2-Hydroxy-3-methyl-5-phenylpyrazine

A solution of 8.8 g (0.1 mole) of alaninamide hydrochloride in 50 ml of methanol was cooled and treated with a solution of 8.0 g (0.2 mole) of sodium hydroxide in 20 ml of water as described above. To this was added 13.4 g (0.1 mole) of phenylglyoxal (B86788) hydrate (B1144303) in 25 ml of methanol, and the mixture was stirred at a low temperature for two hours and then at room temperature for forty-eight hours. The product was isolated in the same manner as described for 2-hydroxy-5-methylpyrazine.

2.1.3. Synthesis of 2-Hydroxy-5,6-dimethylpyrazine

This compound was prepared by the condensation of 12.4 g (0.1 mole) of glycinamide (B1583983) hydrochloride and 8.6 g (0.1 mole) of diacetyl. The procedure was analogous to that for the preparation of 2-hydroxy-5-methylpyrazine.

2.1.4. Synthesis of 2-Hydroxy-3-methyl-5,6-diphenylpyrazine

The condensation of 8.8 g (0.1 mole) of alaninamide hydrochloride and 21.0 g (0.1 mole) of benzil (B1666583) was carried out in a similar manner to yield the desired product.

Quantitative Data from the First Synthesis

The following tables summarize the quantitative data, including yields and melting points, for the this compound derivatives synthesized in the original 1949 study by Reuben G. Jones.[1]

Table 1: Synthesis of this compound Derivatives

| 1,2-Dicarbonyl Compound | α-Amino Acid Amide | Product | Yield (%) |

| Methylglyoxal | Alaninamide | 2-Hydroxy-5-methylpyrazine | 45 |

| Phenylglyoxal | Alaninamide | 2-Hydroxy-3-methyl-5-phenylpyrazine | 50 |

| Diacetyl | Glycinamide | 2-Hydroxy-5,6-dimethylpyrazine | 60 |

| Benzil | Alaninamide | 2-Hydroxy-3-methyl-5,6-diphenylpyrazine | 75 |

| Glyoxal | Glycinamide | This compound | 30 |

Table 2: Physical and Analytical Data of Synthesized 2-Hydroxypyrazines

| Compound | Melting Point (°C) | Elemental Analysis (Calculated) | Elemental Analysis (Found) |

| 2-Hydroxy-5-methylpyrazine | 165-166 | C, 54.54; H, 5.49; N, 25.44 | C, 54.32; H, 5.51; N, 25.28 |

| 2-Hydroxy-3-methyl-5-phenylpyrazine | 214-215 | C, 70.95; H, 5.41; N, 15.05 | C, 70.81; H, 5.39; N, 14.97 |

| 2-Hydroxy-5,6-dimethylpyrazine | 235-236 | C, 58.05; H, 6.50; N, 22.57 | C, 57.89; H, 6.48; N, 22.41 |

| 2-Hydroxy-3-methyl-5,6-diphenylpyrazine | 278-279 | C, 77.84; H, 5.38; N, 10.07 | C, 77.69; H, 5.42; N, 10.11 |

| This compound | 188-189 | C, 50.00; H, 4.20; N, 29.15 | C, 49.87; H, 4.18; N, 29.03 |

Signaling Pathways and Logical Relationships

The Jones synthesis follows a logical progression of chemical transformations. The following diagram illustrates the key steps and intermediates involved in the formation of the this compound ring.

Figure 2: Postulated reaction pathway for the Jones synthesis.

Conclusion

The discovery and first synthesis of this compound by Reuben G. Jones in 1949 laid the groundwork for the development of a vast and important class of heterocyclic compounds. The Jones synthesis, characterized by its operational simplicity and the use of readily available precursors, remains a cornerstone of pyrazine chemistry. This technical guide has provided a detailed account of this seminal work, offering researchers and drug development professionals a valuable resource for understanding the origins of this important scaffold and for the continued exploration of its synthetic and medicinal potential.

References

A Technical Guide to the Reuben G. Jones Synthesis of 2-Hydroxypyrazines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Reuben G. Jones synthesis of 2-hydroxypyrazines, a pivotal reaction in heterocyclic chemistry. Originally reported in 1949, this method remains a cornerstone for constructing the 2-hydroxypyrazine scaffold, a core moiety in numerous biologically active compounds. This document will cover the foundational principles of the Jones synthesis, modern advancements that have enhanced its efficiency and regioselectivity, detailed experimental protocols, and a comprehensive summary of quantitative data.

Core Reaction Overview

The Reuben G. Jones synthesis is fundamentally a condensation reaction between a 1,2-dicarbonyl compound and an α-aminoamide, facilitated by a base at low temperatures.[1][2] The reaction proceeds via a double condensation to form the pyrazine (B50134) ring.

In his seminal 1949 paper, Jones detailed the reaction using the free base of α-aminoamides with 1,2-dicarbonyls in the presence of sodium hydroxide (B78521).[1][3] A significant simplification was later introduced by utilizing the more stable hydrochloride salts of the α-aminoamides, which required an additional equivalent of the base.[2][4]

A notable challenge in the Jones synthesis, particularly when employing unsymmetrical α-ketoaldehydes, is the control of regioselectivity, which can lead to a mixture of 3,5- and 3,6-disubstituted 2-hydroxypyrazines.[1][2] Recent research has focused on addressing this issue and improving overall yields.

Experimental Protocols

This section provides detailed methodologies for both the classical Jones synthesis and a modern, improved protocol that enhances yield and regioselectivity.

Classical Jones Synthesis (1949)

This protocol is adapted from the original publication by Reuben G. Jones.

Materials:

-

1,2-Dicarbonyl compound (e.g., phenylglyoxal)

-

α-Aminoamide (e.g., α-alaninamide)

-

Sodium hydroxide (NaOH)

-

Methanol (B129727) (MeOH)

-

Hydrochloric acid (HCl)

Procedure:

-

The α-aminoamide and the 1,2-dicarbonyl are dispersed in methanol.

-

The resulting suspension is cooled to a low temperature, typically -30 °C.

-

A concentrated aqueous solution of sodium hydroxide is added to the cooled suspension.

-

The reaction mixture is allowed to warm to room temperature and is stirred for several hours.

-

The reaction is quenched by the addition of concentrated hydrochloric acid.

-

The product is typically isolated by filtration following dilution with water.

Improved Protocol with Tetraalkylammonium Hydroxide (Legrand & Janin, 2022)

This modern protocol enhances regioselectivity and yield by utilizing a different base and lower reaction temperatures.[1]

Materials:

-

α-Ketoaldehyde (e.g., phenylglyoxal)

-

α-Aminoamide hydrochloride (e.g., L-alaninamide hydrochloride)

-

Tetraethylammonium (B1195904) hydroxide (Et₄NOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl, 37%)

Procedure:

-

The α-ketoaldehyde and the α-aminoamide hydrochloride are dissolved in a mixture of methanol and water.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of tetraethylammonium hydroxide is added dropwise.

-

The reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.

-

Concentrated hydrochloric acid (4 equivalents) is added to the reaction mixture.

-

The product is isolated via standard workup procedures, which may include neutralization, extraction, and chromatography. A specialized chromatography setup at 60 °C has been shown to be effective for separating isomers.[5]

Quantitative Data Summary

The following tables summarize the yields of 2-hydroxypyrazines under various reaction conditions, as reported in the literature.

Table 1: Condensation of Phenylglyoxal (1{1}) and Alanine Amide (2{1}) [5]

| Entry | Base (B) | Base Conc. (N) | Solvent (S) | Temp (°C) | Time (h) | Yield of 3{1,1} (%) | Yield of 4{1,1} (%) |

| 1 | NaOH | 12 | MeOH | -30 | 3 | 43 | 14 |

| 2 | NaOH | 12 | MeOH | -78 | 3 | 49 | 16 |

| 3 | Et₄NOH | 3.4 | MeOH/H₂O | -78 | 16 | 72 | 13 |

| 4 | NBu₄OH | 1.5 | MeOH/H₂O | -78 | 16 | 65 | 11 |

Table 2: Condensation of Phenylglyoxal (1{1}) and Phenylalanine Amide (2{2}) [5]

| Entry | Base (B) | Base Conc. (N) | Solvent (S) | Temp (°C) | Time (h) | Yield of 3{1,2} (%) | Yield of 4{1,2} (%) |

| 1 | NaOH | 12 | MeOH | -30 | 3 | 45 | 15 |

| 2 | NaOH | 12 | MeOH | -78 | 3 | 51 | 17 |

| 3 | Et₄NOH | 3.4 | MeOH/H₂O | -78 | 16 | 78 | 8 |

| 4 | NBu₄OH | 1.5 | MeOH/H₂O | -78 | 16 | 70 | 9 |

Reaction Mechanism and Experimental Workflow

Proposed Reaction Mechanism

The currently accepted mechanism for the Jones synthesis involves a series of condensation and cyclization steps. The regioselectivity is thought to be determined by the initial nucleophilic attack of the α-aminoamide's amine group on one of the carbonyls of the 1,2-dicarbonyl compound. The use of bulky bases like tetraalkylammonium hydroxides is believed to influence this initial step, favoring the formation of the 3,5-disubstituted product.[1]

Caption: Proposed mechanism for the Reuben G. Jones synthesis of 2-hydroxypyrazines.

Experimental Workflow

The general workflow for the synthesis and purification of 2-hydroxypyrazines via the improved protocol is outlined below.

Caption: General experimental workflow for the improved synthesis of 2-hydroxypyrazines.

References

Spectroscopic Properties of 2-Hydroxypyrazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of 2-Hydroxypyrazine (also known as 2(1H)-pyrazinone), a key heterocyclic scaffold found in a variety of natural products and bioactive molecules. This document summarizes key quantitative spectroscopic data, details experimental protocols for its characterization, and presents logical workflows for its analysis.

Core Spectroscopic Data

The spectroscopic signature of this compound is crucial for its identification, characterization, and the study of its interactions in various chemical and biological systems. The following tables summarize the key spectroscopic data obtained from nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS).

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Solvent | Multiplicity | Coupling Constant (J) Hz |

| ¹H | 7.922 | DMSO-d6 | d | J(A,C) = 1.34 |

| ¹H | 7.398 | DMSO-d6 | d | J(B,C) = 3.91 |

| ¹H | 7.294 | DMSO-d6 | d | J(A,B) = -0.05 |

| ¹H | 9.790 | DMSO-d6 | s (broad) | - |

| ¹³C | 155.8 | H₂O | - | - |

| ¹³C | 134.4 | H₂O | - | - |

| ¹³C | 129.0 | H₂O | - | - |

| ¹³C | 119.5 | H₂O | - | - |

Note: Proton assignments are based on standard pyrazine (B50134) ring numbering, and may vary depending on the specific publication. The broad singlet at 9.790 ppm is characteristic of the N-H proton.

Table 2: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3400 | Strong, Broad | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1650 | Strong | C=O Stretch (Amide I) |

| ~1600 | Medium | C=N Stretch |

| ~1480, 1400 | Medium | Aromatic C=C Stretch |

| ~1150 | Medium | C-N Stretch |

| ~850 | Strong | C-H Out-of-plane bend |

Note: IR peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film).

Experimental Protocols

Detailed methodologies are critical for the reproducible acquisition of high-quality spectroscopic data. The following protocols are generalized from standard practices for the analysis of heterocyclic compounds and are applicable to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Instrument Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: ~3-4 seconds.

-

Spectral Width: ~16 ppm.

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time: ~1-2 seconds.

-

Spectral Width: ~240 ppm.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum to determine proton ratios.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly dry ~1-2 mg of this compound and ~100-200 mg of spectroscopic grade Potassium Bromide (KBr) in an oven at ~110°C for several hours to remove any moisture.

-

Grind the KBr to a fine powder using an agate mortar and pestle.

-

Add the this compound sample to the KBr powder and grind the mixture until a homogenous, fine powder is obtained.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the major peaks with their corresponding wavenumbers.

-

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a UV-grade solvent (e.g., ethanol, methanol, or water).

-

Prepare a series of dilutions from the stock solution to determine the molar absorptivity accurately. A typical concentration for measurement is in the range of 10-50 µM.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a matched quartz cuvette with the sample solution.

-

Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm for this compound).

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

-

Data Analysis:

-

Use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε), where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.

-

Fluorescence Spectroscopy

Objective: To characterize the emission properties of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a fluorescence-grade solvent (e.g., cyclohexane, ethanol). The concentration should be low enough to avoid inner-filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

-

-

Data Acquisition:

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence emission and scan the excitation monochromator over a range of wavelengths.

-

Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption (or excitation) and scan the emission monochromator to longer wavelengths.

-

Record the spectra, noting the excitation and emission maxima.

-

-

Quantum Yield Determination (Relative Method):

-

Measure the integrated fluorescence intensity of the this compound solution and a standard fluorophore with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) under identical experimental conditions (excitation wavelength, slit widths).

-

Measure the absorbance of both the sample and the standard at the excitation wavelength.

-

Calculate the quantum yield (Φ) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

-

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for the key spectroscopic analyses.

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 2-Hydroxypyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-hydroxypyrazine, a key heterocyclic scaffold in medicinal chemistry. This document outlines the structural nuances revealed by ¹H NMR spectroscopy, details experimental protocols for data acquisition, and presents the spectral data in a clear, tabular format for ease of interpretation and comparison.

Introduction: The Structural Significance of this compound

This compound, also known as pyrazin-2-ol or 2(1H)-pyrazinone, is a fundamental heterocyclic compound.[1][2] Its structure is of significant interest to researchers in drug discovery and development due to its presence in numerous biologically active molecules. The analysis of its ¹H NMR spectrum is crucial for understanding its electronic environment, substitution patterns, and, most importantly, its tautomeric equilibrium, which can significantly influence its biological activity and physicochemical properties.

A critical aspect of this compound's chemistry is its existence as a mixture of two tautomeric forms in solution: the hydroxy (enol) form and the keto (amide) form.[1] The predominant tautomer is influenced by factors such as the solvent, temperature, and pH. In most common solvents, the keto form, 2(1H)-pyrazinone, is the major species. This equilibrium is a key consideration in the interpretation of its NMR spectrum.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a generalized, robust protocol for acquiring a high-quality ¹H NMR spectrum of this compound, adapted from established methodologies for similar heterocyclic compounds.[3]

2.1. Sample Preparation

-

Weighing: Accurately weigh approximately 10-20 mg of purified this compound.

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically DMSO-d₆, in a clean, dry vial. DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds and for its characteristic residual solvent peak which is convenient for spectral calibration.

-

Transfer: Filter the solution through a pipette containing a small plug of glass wool or cotton into a standard 5 mm NMR tube to remove any particulate matter.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

2.2. Spectrometer Setup and Data Acquisition

A standard high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

-

Pulse Program: A standard one-pulse sequence (e.g., zg30) is typically used.

-

Temperature: Maintain a constant temperature, usually 298 K (25 °C).

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Spectral Width: Set to approximately 12-16 ppm, centered around 6-8 ppm.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds is recommended to ensure full relaxation of the protons.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 to 64) to achieve a good signal-to-noise ratio, depending on the sample concentration.

-

2.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm).

-

Integration and Peak Picking: Integrate all signals and accurately pick the peak frequencies.

¹H NMR Spectral Data of this compound

The experimental ¹H NMR spectral data for this compound in DMSO-d₆ is summarized in the table below.[4] The data is consistent with the predominant 2(1H)-pyrazinone tautomer.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | 7.922 | d | JH3,H5 = 1.34 | 1H |

| H-5 | 7.294 | dd | JH5,H6 = 3.91, JH3,H5 = 1.34 | 1H |

| H-6 | 7.398 | d | JH5,H6 = 3.91 | 1H |

| N-H | 9.790 | br s | - | 1H |

Note: The original data source indicates a very small, likely negligible, coupling constant J(A,B) = -0.05 Hz between H-3 and H-5, which is presented here as JH3,H5. The broad singlet for the N-H proton is characteristic of an exchangeable proton.

Visualization of Key Molecular Interactions

The following diagrams illustrate the critical chemical principles governing the ¹H NMR spectrum of this compound.

References

Quantum Chemical Calculations for 2-Hydroxypyrazine Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum chemical calculations used to determine the stability of 2-hydroxypyrazine and its tautomeric forms. Understanding the relative stability of these tautomers is crucial for predicting the molecule's behavior in different environments, which is of significant interest in medicinal chemistry and drug development. This document outlines the theoretical background, computational methodologies, and expected outcomes based on studies of analogous heterocyclic systems.

Introduction: Tautomerism in this compound

This compound can exist in equilibrium between two primary tautomeric forms: the aromatic enol form (this compound) and the non-aromatic keto form (2-pyrazinone). The position of this equilibrium is highly dependent on the surrounding environment, including the solvent and the physical state (gas, liquid, or solid). Quantum chemical calculations are powerful tools for elucidating the energetic landscape of this tautomerization, providing insights into the relative stabilities of the tautomers and the energy barrier separating them.

The tautomeric equilibrium can be represented as follows:

A diagram illustrating the tautomeric equilibrium between this compound and 2-pyrazinone.

Note: The images in the diagram above are placeholders and would be replaced with the actual molecular structures in a final document.

Computational Methodologies

The determination of tautomeric stability relies on accurate calculations of the electronic energy and thermodynamic properties of each isomer. Density Functional Theory (DFT) is a widely used and effective method for this purpose. High-level ab initio methods like Coupled Cluster with Singles and Doubles (CCSD) can also be employed for more precise energy calculations.[1]

Density Functional Theory (DFT)

DFT methods offer a good balance between computational cost and accuracy for studying molecular systems of this size. The choice of functional and basis set is critical for obtaining reliable results.

-

Functionals :

-

B3LYP : A popular hybrid functional that often provides good geometric and energetic predictions.

-

CAM-B3LYP and ωB97XD : Long-range corrected functionals that can be more accurate for systems with non-covalent interactions and for calculating excited states.[1]

-

M06-2X : A meta-hybrid GGA functional that has shown good performance for main-group chemistry and non-covalent interactions.

-

-

Basis Sets :

-

Pople-style basis sets : 6-31G(d,p) is often used for initial geometry optimizations, while larger sets like 6-311++G(d,p) are used for more accurate energy calculations. The ++ indicates the inclusion of diffuse functions, which are important for describing anions and systems with lone pairs.

-

Correlation-consistent basis sets : aug-cc-pVDZ and aug-cc-pVTZ are highly accurate basis sets, with "aug" signifying the addition of diffuse functions. These are computationally more demanding.[1]

-

Solvation Models

The solvent environment can significantly influence the relative stability of tautomers. Implicit solvation models are a computationally efficient way to account for these effects.

-

Polarizable Continuum Model (PCM) : This is a widely used model where the solvent is treated as a continuous dielectric medium. The solute molecule is placed in a cavity within this medium.

-

Solvation Model based on Density (SMD) : An improved continuum solvation model that is parameterized for a wide range of solvents.

Experimental Protocols for Comparison

While this guide focuses on computational methods, it is crucial to compare the theoretical results with experimental data. Experimental techniques used to study tautomerism include:

-

UV/Vis Spectroscopy : The different electronic structures of the tautomers lead to distinct absorption spectra. Studies on 2-hydroxy-6-methoxypyrazines have used UV spectral analysis to establish that the hydroxypyrazine form is predominant.

-

Infrared (IR) and Raman Spectroscopy : The vibrational modes, particularly the C=O stretch in the keto form and the O-H stretch in the enol form, provide clear signatures for identifying the dominant tautomer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The chemical shifts of the protons and carbons are sensitive to the electronic environment and can be used to distinguish between tautomers.

-

X-ray Crystallography : In the solid state, X-ray diffraction can definitively determine the molecular structure and identify the present tautomer.

Data Presentation: Calculated Properties

Quantum chemical calculations provide a wealth of quantitative data. The following tables illustrate how this data should be structured for a clear comparison of the this compound and 2-pyrazinone tautomers. The values presented here are hypothetical and serve as a template.

Table 1: Relative Energies and Thermodynamic Data

| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Dipole Moment (Debye) |

| This compound | B3LYP/6-311++G(d,p) | 0.00 | 0.00 | 1.5 |

| 2-Pyrazinone | B3LYP/6-311++G(d,p) | 2.5 | 2.2 | 4.0 |

| This compound | CAM-B3LYP/aug-cc-pVDZ | 0.00 | 0.00 | 1.6 |

| 2-Pyrazinone | CAM-B3LYP/aug-cc-pVDZ | 1.8 | 1.6 | 4.2 |

Note: In the gas phase, the enol form is often predicted to be more stable for similar heterocyclic systems.[1] The keto form is typically more polar and is therefore stabilized to a greater extent by polar solvents.

Table 2: Selected Geometric Parameters (Bond Lengths in Å)

| Bond | This compound (B3LYP/6-311++G(d,p)) | 2-Pyrazinone (B3LYP/6-311++G(d,p)) |

| C2-O | 1.35 | 1.25 |

| C2-N1 | 1.33 | 1.38 |

| N1-H | - | 1.01 |

| O-H | 0.97 | - |

Note: The C2-O bond is expected to be a single bond in the enol form and a double bond in the keto form, which is reflected in the bond lengths.

Visualization of Computational Workflow and Energy Profile

Computational Workflow

The following diagram outlines a typical workflow for the quantum chemical investigation of this compound tautomerism.

References

Theoretical Exploration of 2-Hydroxypyrazine Tautomerism: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental studies on the tautomerism of 2-hydroxypyrazine. Due to the limited availability of specific quantitative data for this compound, this guide leverages the extensive research conducted on its close structural analog, 2-hydroxypyridine, as a model system. The principles of tautomerism, computational methodologies, and experimental characterization techniques are largely transferable between these two systems. This document summarizes key quantitative data from computational studies, details experimental protocols for spectroscopic analysis, and presents logical workflows through visual diagrams to facilitate a deeper understanding of the tautomeric equilibrium of this compound and its implications in medicinal chemistry and drug development.

Introduction to this compound Tautomerism

This compound is a heterocyclic compound that can exist in at least two tautomeric forms: the enol-like this compound and the keto-like 2-pyrazinone. This prototropic tautomerism involves the intramolecular migration of a proton between the oxygen and a nitrogen atom. The position of this equilibrium is crucial as the different tautomers exhibit distinct electronic, structural, and physicochemical properties, which can significantly impact their biological activity, receptor binding, and pharmacokinetic profiles.

The study of this compound tautomerism is of considerable interest in drug design and development. The ability of a molecule to exist in different tautomeric forms can influence its hydrogen bonding capabilities, lipophilicity, and pKa, all of which are critical parameters for drug efficacy and delivery. A thorough understanding of the factors governing the tautomeric preference is therefore essential for the rational design of novel therapeutics.

While specific experimental and computational data on this compound are not abundant in the literature, the tautomerism of its pyridine (B92270) analog, 2-hydroxypyridine/2-pyridone, has been extensively investigated. This well-studied system serves as an excellent model for understanding the fundamental principles that govern the tautomeric equilibrium in this compound.

Theoretical Studies and Computational Data

Computational chemistry provides powerful tools to investigate the relative stabilities, electronic properties, and interconversion barriers of tautomers. A variety of methods, including ab initio and Density Functional Theory (DFT), have been employed to study the 2-hydroxypyridine/2-pyridone system, and the insights gained are highly relevant to this compound.

Relative Energies and Stability

The relative stability of the tautomers is a key determinant of the equilibrium position. In the gas phase, the enol form (2-hydroxypyridine) is generally found to be slightly more stable than the keto form (2-pyridone). However, the energy difference is small, often falling within the margin of error of some computational methods. The choice of computational method and basis set can significantly influence the predicted relative stabilities.[1]

In solution, the equilibrium can shift dramatically. Polar solvents tend to stabilize the more polar keto form through dipole-dipole interactions and hydrogen bonding. In aqueous solution, the keto form is significantly favored.

Table 1: Calculated Relative Energies (ΔE) and Gibbs Free Energies (ΔG) for 2-Hydroxypyridine/2-Pyridone Tautomers in the Gas Phase

| Computational Method | Basis Set | ΔE (kcal/mol) (Keto - Enol) | ΔG (kcal/mol) (Keto - Enol) | Reference |

| B3LYP | 6-311++G(d,p) | -0.4 to -0.7 | - | [1] |

| MP2 | 6-311++G(d,p) | 1.3 | - | [1] |

| CCSD(T) | cc-pVTZ | 0.8 | - | [1] |

| G3 | - | 0.9 | - |

Note: A positive value indicates that the keto form is less stable than the enol form.

Dipole Moments

The dipole moment is a measure of the polarity of a molecule and is a critical factor in solute-solvent interactions. The keto tautomer is significantly more polar than the enol tautomer, which explains its stabilization in polar solvents.

Table 2: Calculated Dipole Moments (Debye) for 2-Hydroxypyridine/2-Pyridone Tautomers

| Tautomer | Gas Phase | Chloroform | Water |

| 2-Hydroxypyridine (Enol) | 1.3 - 1.5 | 1.6 - 1.8 | ~2.0 |

| 2-Pyridone (Keto) | 3.9 - 4.2 | 4.5 - 5.0 | ~5.5 |

Activation Energies for Interconversion

The energy barrier for the intramolecular proton transfer between the tautomers is computationally predicted to be high in the gas phase. This suggests that the uncatalyzed interconversion is a slow process. The presence of solvent molecules, particularly those capable of forming hydrogen-bonded bridges (like water), can significantly lower the activation energy by facilitating proton transfer.

Table 3: Calculated Activation Energies (Ea) for the Gas Phase Interconversion of 2-Hydroxypyridine and 2-Pyridone

| Computational Method | Basis Set | Ea (kcal/mol) (Enol → Keto) | Ea (kcal/mol) (Keto → Enol) |

| B3LYP | 6-311++G(d,p) | 35 - 40 | 34 - 39 |

| MP2 | 6-311++G(d,p) | 40 - 45 | 39 - 44 |

Logical and Experimental Workflows

The study of tautomerism involves a combination of theoretical calculations and experimental validation. The following diagrams illustrate the logical relationship of the tautomeric equilibrium and a general workflow for its experimental investigation.

Figure 1: Tautomeric equilibrium of this compound.

Figure 2: Experimental workflow for studying tautomerism.

Experimental Protocols

The characterization of tautomeric equilibria relies on various spectroscopic techniques. The following sections provide detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution, provided that the rate of interconversion is slow on the NMR timescale.

Objective: To identify the signals corresponding to each tautomer and determine their relative concentrations.

Materials:

-

This compound sample

-

A set of deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, D₂O)

-

NMR tubes

-

High-resolution NMR spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh a few milligrams of this compound.

-

Dissolve the sample in a known volume of the desired deuterated solvent in a clean, dry NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio (typically 5-10 mg in 0.5-0.7 mL of solvent).

-

Prepare separate samples for each solvent to be investigated.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum for each sample. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

If signals are broad, consider variable temperature NMR to either sharpen the signals (if exchange is intermediate) or to shift the equilibrium.

-

Acquire a ¹³C NMR spectrum to observe the different chemical environments of the carbon atoms in each tautomer.

-

-

Data Analysis:

-

Identify the characteristic signals for each tautomer. For the enol form, expect aromatic proton signals. For the keto form, look for signals corresponding to vinylic protons and potentially an N-H proton. The chemical shifts will be solvent-dependent.

-

Integrate the well-resolved signals corresponding to each tautomer.

-

Calculate the mole fraction (and thus the percentage) of each tautomer from the integral ratios, being careful to account for the number of protons giving rise to each signal.

-

The equilibrium constant (KT) can be calculated as the ratio of the concentrations of the two tautomers.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly useful for quantifying the tautomeric ratio, especially when the individual tautomers have distinct absorption spectra.

Objective: To determine the tautomeric equilibrium constant by analyzing the changes in the absorption spectrum as a function of solvent or pH.

Materials:

-

This compound sample

-

A set of spectroscopic grade solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water)

-

Buffer solutions covering a range of pH values

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Prepare a series of dilute solutions of this compound in the different solvents or buffer solutions by transferring a known aliquot of the stock solution and diluting to a final known volume. The final concentration should be in a range that gives an absorbance between 0.1 and 1.0.

-

-

Data Acquisition:

-

Record the UV-Vis spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Use the corresponding solvent or buffer as a blank.

-

If studying the effect of pH, record the spectrum at various pH values.

-

-

Data Analysis:

-

Analyze the absorption spectra. The enol and keto forms are expected to have different λmax values.

-

By comparing the spectra in different solvents, the bands corresponding to each tautomer can often be assigned. Non-polar solvents will favor the enol form, while polar solvents will favor the keto form.

-

The tautomeric ratio can be determined by deconvolution of the overlapping spectra or by using the absorbance at wavelengths where only one tautomer absorbs significantly.

-

For pH-dependent studies, the pKa can be determined, which is related to the tautomeric equilibrium.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in each tautomer.

Objective: To identify the characteristic vibrational bands of the enol and keto forms.

Materials:

-

This compound sample

-

IR-transparent solvents (e.g., CCl₄, CHCl₃) or KBr for solid-state analysis

-

FTIR spectrometer

-

Liquid or solid sample cells

Procedure:

-

Sample Preparation:

-

For solution-phase analysis: Dissolve the sample in an appropriate IR-transparent solvent.

-

For solid-state analysis: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

-

Data Acquisition:

-

Record the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the solvent or KBr pellet and subtract it from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic stretching frequencies.

-

Enol form (this compound): Look for a broad O-H stretching band (around 3200-3600 cm⁻¹) and C=N stretching bands.

-

Keto form (2-pyrazinone): Look for a strong C=O stretching band (typically around 1650-1700 cm⁻¹) and an N-H stretching band (around 3300-3500 cm⁻¹).

-

The relative intensities of these bands can provide qualitative information about the predominant tautomer in a given state (solid or solution).

-

Conclusion

The tautomerism of this compound is a critical aspect of its chemistry, with significant implications for its application in drug development. While direct experimental and computational data for this specific molecule are limited, the extensive studies on its close analog, 2-hydroxypyridine, provide a robust framework for understanding its tautomeric behavior. This guide has summarized the key theoretical findings regarding the relative stabilities, dipole moments, and interconversion barriers of the tautomers. Furthermore, detailed experimental protocols for NMR, UV-Vis, and IR spectroscopy have been provided to enable researchers to investigate the tautomeric equilibrium of this compound and related compounds. A comprehensive approach combining both theoretical and experimental methods is essential for a complete understanding of the tautomerism of this important class of heterocyclic compounds.

References

An In-depth Technical Guide to 2-Hydroxypyrazine: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxypyrazine, a key heterocyclic compound, and its tautomer 2(1H)-pyrazinone, serve as a crucial scaffold in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical structure, physicochemical and spectroscopic properties, and established synthetic methodologies. Detailed experimental protocols for its synthesis and characterization are provided, alongside a discussion of its relevance in biological signaling pathways, particularly in the context of kinase inhibition for cancer therapy.

Chemical Structure and Tautomerism

This compound exists in a tautomeric equilibrium with its amide form, 2(1H)-pyrazinone. The pyrazinone form is generally considered to be the more stable tautomer. This equilibrium is a critical feature influencing its chemical reactivity and biological interactions.

-

This compound: An aromatic heterocyclic alcohol.

-

2(1H)-Pyrazinone: A heterocyclic amide.

The tautomerism involves the migration of a proton between the oxygen and nitrogen atoms.

Caption: Tautomeric equilibrium between this compound and 2(1H)-pyrazinone.

Physicochemical and Spectroscopic Properties

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. These properties are essential for its handling, characterization, and application in research and development.

Table 1: General and Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₄N₂O | [1][2] |

| Molecular Weight | 96.09 g/mol | [1][2] |

| CAS Number | 6270-63-9 | [1][2] |

| Appearance | White to light yellow powder/crystal | [3] |

| Melting Point | 185-190 °C | [1] |

| Boiling Point | 295.5 °C at 760 mmHg (Predicted) | |

| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol (B129727) (with heating). | |

| pKa | 11.69 ± 0.20 (Predicted) | |

| InChI | 1S/C4H4N2O/c7-4-3-5-1-2-6-4/h1-3H,(H,6,7) | [1] |

| SMILES | O=C1NC=CN=C1 | [4] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Data (Predicted/Experimental) |

| ¹H NMR (DMSO-d₆) | δ 7.50-7.70 (s, 1H), 7.80-8.00 (s, 1H), 10.0-12.0 (br s, 1H, OH) |

| ¹³C NMR (DMSO-d₆) | δ 155-160 (C=O), 130-135 (C-H), 125-130 (C-H) |

| FT-IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~1650 (C=O stretch), 1600-1400 (C=C and C=N stretches) |

| Mass Spectrometry (EI) | m/z 96 (M⁺), 68 (M⁺ - CO) |

| UV-Vis (Solvent dependent) | λmax ~220 nm and ~320 nm |

Synthesis of this compound

The most common and effective method for the synthesis of 2-hydroxypyrazines is the Jones synthesis (also referred to as the Jones-Karmas synthesis).[3][5][6] This method involves the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound in a basic medium.[3][5][6]

Caption: Logical workflow of the Jones synthesis for this compound.

Experimental Protocol: Jones Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of 2-hydroxypyrazines.

Materials:

-

Glycinamide (B1583983) hydrochloride

-

Glyoxal (B1671930) (40% aqueous solution)

-

Sodium hydroxide (B78521) (NaOH)

-

Methanol

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Preparation of Glycinamide Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve glycinamide hydrochloride (1.0 equivalent) in methanol. Cool the solution to 0-5 °C using an ice bath.

-

Basification: Slowly add a pre-cooled aqueous solution of sodium hydroxide (2.0 equivalents) to the glycinamide solution via the dropping funnel, ensuring the temperature is maintained below 10 °C.

-

Addition of Glyoxal: To the basic glycinamide solution, add glyoxal (1.1 equivalents, 40% aqueous solution) dropwise, while maintaining the temperature at 0-10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-10 °C for 2 hours. Then, let the mixture warm to room temperature and continue stirring for 12-24 hours.

-

Work-up:

-

Neutralize the reaction mixture to pH 6-7 with dilute hydrochloric acid.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica (B1680970) gel.

Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Weigh 5-25 mg of purified this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Cap the tube and gently agitate until the sample is fully dissolved.

Instrumental Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 s

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2-5 s

-

Caption: General workflow for NMR analysis of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method): [8][9]

-

Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Instrumental Parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Mass Spectrometry (MS)

Sample Preparation (Electron Ionization - EI): [10][11]

-

Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Instrumental Parameters (EI-MS):

-

Ionization Energy: 70 eV

-

Mass Range: m/z 30-200

UV-Visible (UV-Vis) Spectroscopy

-

Accurately prepare a dilute solution of this compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance in the range of 0.2-1.0.

-

Use a quartz cuvette with a 1 cm path length.

-

Use the pure solvent as a blank for baseline correction.

Instrumental Parameters:

-

Wavelength Range: 200-400 nm

Biological Activity and Signaling Pathways

Pyrazine (B50134) and pyrazinone derivatives are known to exhibit a wide range of biological activities, including roles as kinase inhibitors, which are of significant interest in cancer drug development.[9][14][15] Derivatives of 2-pyrazinone have been shown to inhibit the PI3K/Akt/ERK1/2 signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[14][15]

Caption: Inhibition of the PI3K/Akt/ERK1/2 signaling pathway by 2-pyrazinone derivatives.

The this compound scaffold can serve as a bioisostere for other heterocyclic systems, enabling it to interact with the ATP-binding pocket of various kinases.[16] By modifying the substituents on the pyrazine ring, researchers can develop potent and selective kinase inhibitors for targeted cancer therapy.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in drug discovery and development. Its rich chemistry, characterized by tautomerism and multiple sites for functionalization, allows for the creation of diverse molecular libraries. The established synthetic routes and analytical methods detailed in this guide provide a solid foundation for researchers to explore the therapeutic potential of novel this compound derivatives, particularly as inhibitors of key signaling pathways in cancer and other diseases.

References

- 1. Basic 1H- and 13C-NMR Spectroscopy - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 2. BJOC - On Reuben G. Jones synthesis of 2-hydroxypyrazines [beilstein-journals.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]

- 5. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 6. On Reuben G. Jones synthesis of 2-hydroxypyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. eng.uc.edu [eng.uc.edu]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. vanderbilt.edu [vanderbilt.edu]

- 11. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 12. web.uvic.ca [web.uvic.ca]

- 13. ossila.com [ossila.com]

- 14. researchgate.net [researchgate.net]

- 15. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Physicochemical Properties of 2-Hydroxypyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxypyrazine, a heterocyclic organic compound, and its tautomer 2(1H)-pyrazinone, are of significant interest in medicinal chemistry and drug development. The physicochemical properties of this molecule, particularly its solubility and acid-base dissociation constant (pKa), are fundamental parameters that influence its behavior in biological systems and guide its application in pharmaceutical formulations. This technical guide provides a comprehensive overview of the solubility and pKa of this compound, including detailed experimental protocols for their determination and an exploration of its tautomeric nature.

Tautomerism of this compound

A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with 2(1H)-pyrazinone. This equilibrium involves the migration of a proton between the oxygen atom of the hydroxyl group and the nitrogen atom at position 1 of the pyrazine (B50134) ring. The predominant tautomeric form can be influenced by factors such as the solvent, temperature, and pH. Understanding this equilibrium is crucial as the two tautomers exhibit different physicochemical properties, including polarity, hydrogen bonding capacity, and ultimately, pKa and solubility.

Caption: Tautomeric equilibrium between this compound and 2(1H)-pyrazinone.

pKa of this compound

The acid dissociation constant (pKa) is a measure of the acidity of a compound. Due to its tautomeric nature and the presence of nitrogen atoms, this compound can exhibit both acidic and basic properties.

Quantitative pKa Data

| Compound | pKa Type | Value | Reference |

| This compound | Predicted | 11.69 ± 0.20 | [1] |

| 2(1H)-Pyridinone | Experimental | 0.75 (for protonation) | [2] |

| 2(1H)-Pyridinone | Experimental | 11.65 (for deprotonation) | [2] |

The predicted pKa of ~11.69 for this compound aligns well with the experimental deprotonation pKa of its pyridine (B92270) analog, suggesting it is a weak acid. The lower pKa of the pyridinone analog corresponds to the protonation of the ring nitrogen, indicating its basic character.

Solubility of this compound

The solubility of a compound is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile in drug development.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in various solvents is not extensively documented in the reviewed literature. However, qualitative descriptions and data for a related compound provide useful guidance.

| Solvent | Solubility | Reference |

| Water | Soluble | [3] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble (heatable) | [1] |

| Methanol | Slightly Soluble (heatable) | [1] |

A study on the closely related compound, 2-bromo-5-hydroxypyrazine, demonstrated its solubility in a range of solvents including water, methanol, ethanol, isopropanol, N,N-dimethylformamide (DMF), acetonitrile, and acetone, with solubility generally increasing with temperature.[3] This suggests that this compound is likely to exhibit similar solubility behavior.

Experimental Protocols

Determination of pKa

1. Potentiometric Titration

This is a common and accurate method for pKa determination.

-

Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored using a pH meter. The pKa is determined from the inflection point of the titration curve.

-

Methodology:

-

Preparation: A standard solution of this compound (e.g., 0.01 M) is prepared in a suitable solvent, typically water or a water-cosolvent mixture if solubility is low. The solution is placed in a thermostated vessel to maintain a constant temperature.

-

Titration: A calibrated pH electrode is immersed in the solution. A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.

-

Caption: Workflow for pKa determination by potentiometric titration.

2. UV-Visible Spectrophotometry

This method is particularly useful for compounds that possess a chromophore and whose UV-Vis spectrum changes with pH.

-

Principle: The absorbance of a series of solutions of the compound at different known pH values is measured. The pKa is determined by analyzing the change in absorbance as a function of pH.

-

Methodology:

-